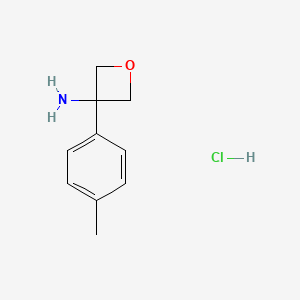

3-(4-Methylphenyl)-3-oxetanamine hydrochloride

Descripción

Introduction to 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

This compound represents a significant member of the substituted oxetanamine family, distinguished by its unique structural architecture that incorporates both aromatic and heterocyclic components. The compound's molecular framework consists of a four-membered oxetane ring bearing an amino group and a para-methylphenyl substituent at the same carbon center, with the entire molecule existing as a hydrochloride salt. This particular substitution pattern creates a quaternary carbon center within the oxetane ring, which significantly influences both the conformational behavior and the chemical reactivity of the molecule.

The oxetane ring system itself introduces considerable ring strain, with strain energy values reported to be substantially higher than those found in larger cyclic ethers. This inherent strain contributes to the compound's unique reactivity profile and makes it an attractive building block for further synthetic transformations. The presence of the para-methylphenyl group provides additional stabilization through resonance effects while simultaneously introducing steric considerations that affect the overall molecular geometry. The amino functionality, present as the hydrochloride salt, enhances the compound's water solubility and provides a reactive site for subsequent chemical modifications.

The significance of this compound extends beyond its individual properties, as it serves as a representative example of 3,3-disubstituted oxetanes that have emerged as valuable scaffolds in medicinal chemistry. The combination of the strained oxetane ring with the aromatic methylphenyl substituent creates a molecular architecture that can potentially interact with biological targets in ways that are distinct from conventional pharmaceutical scaffolds. Furthermore, the hydrochloride salt formation provides practical advantages in terms of handling, storage, and formulation considerations for research applications.

Structural Characterization and Nomenclature

The structural characterization of this compound encompasses multiple levels of molecular description, from systematic nomenclature to detailed three-dimensional conformational analysis. The compound's structure presents several interesting features that distinguish it from simpler oxetane derivatives, including the presence of a quaternary carbon center and the specific geometric constraints imposed by the four-membered ring system. Understanding these structural elements is crucial for predicting the compound's behavior in various chemical and biological contexts.

The molecular architecture of this compound can be analyzed through several complementary approaches, including systematic nomenclature systems, molecular formula analysis, and crystallographic studies. Each of these approaches provides different insights into the compound's structure and properties, contributing to a comprehensive understanding of its chemical nature. The integration of these different characterization methods allows for a complete picture of the molecular structure and its implications for chemical reactivity and potential applications.

International Union of Pure and Applied Chemistry Name and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and aliphatic components. According to the Chemical Abstracts Service registry, the compound is officially designated as 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1), which clearly indicates the structural relationship between the constituent parts. This nomenclature system emphasizes the oxetanamine core structure while specifying the position and nature of the aromatic substituent.

The International Union of Pure and Applied Chemistry name for the free base form of the compound is 3-(4-methylphenyl)oxetan-3-amine, which systematically describes the substitution pattern on the oxetane ring. This naming convention follows the standard approach for oxetane derivatives, where the ring is numbered starting from the oxygen atom, and substituents are identified by their position numbers. The hydrochloride salt designation indicates a 1:1 stoichiometric relationship between the organic base and hydrogen chloride, forming the stable salt form of the compound.

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name 3-para-Tolyloxetan-3-amine hydrochloride emphasizes the para-tolyl (4-methylphenyl) substituent, while maintaining clear identification of the oxetanamine core structure. This alternative naming convention is particularly useful in contexts where the aromatic substitution pattern is of primary importance. The Chemical Abstracts Service has assigned the unique registry number 1322200-77-0 to this compound, providing an unambiguous identifier that transcends language and nomenclature variations.

The International Chemical Identifier system provides a standardized string representation of the molecular structure: InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H. This identifier encodes the complete connectivity information for both the organic component and the hydrochloride portion, enabling precise structural communication across different chemical databases and software systems. The corresponding International Chemical Identifier Key UKNASRDBASHMNC-UHFFFAOYSA-N provides a shortened hash-based identifier derived from the full International Chemical Identifier string.

Molecular Formula and Weight Analysis

The molecular formula of this compound can be represented in two equivalent forms that emphasize different aspects of the compound's composition. The consolidated molecular formula C10H14ClNO indicates the total atomic composition, showing ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This representation provides a direct count of all atoms present in the hydrochloride salt and is particularly useful for stoichiometric calculations and mass spectrometric analysis.

The alternative representation C10H13NO·ClH explicitly shows the salt formation between the organic base (C10H13NO) and hydrogen chloride (ClH). This format clearly distinguishes between the organic component and the inorganic acid component, which is valuable for understanding the compound's ionization behavior and solubility properties. The dot notation indicates that these components exist as a stable salt complex rather than as separate molecular entities.

The molecular weight of this compound is precisely calculated to be 199.68 grams per mole. This molecular weight reflects the combined mass of all constituent atoms, including the contribution from the chloride counterion. The relatively modest molecular weight places this compound within the typical range for small molecule pharmaceutical intermediates and research compounds, making it suitable for various synthetic and analytical applications.

| Parameter | Value |

|---|---|

| Molecular Formula (consolidated) | C10H14ClNO |

| Molecular Formula (salt form) | C10H13NO·ClH |

| Molecular Weight | 199.68 g/mol |

| Carbon Content | 60.15% |

| Hydrogen Content | 7.07% |

| Nitrogen Content | 7.01% |

| Oxygen Content | 8.01% |

| Chlorine Content | 17.76% |

The elemental composition analysis reveals that carbon represents the largest mass fraction at approximately 60.15%, reflecting the significant aromatic component of the molecule. The chlorine content of 17.76% demonstrates the substantial contribution of the hydrochloride counterion to the overall molecular mass. The relatively high hydrogen content of 7.07% is consistent with the presence of both aromatic and aliphatic hydrogen atoms, including those on the methyl group, the oxetane ring, and the amino functionality.

X-ray Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound were not directly available in the search results, extensive structural information about related oxetane derivatives provides valuable insights into the expected conformational characteristics of this compound. Studies of 3,3-disubstituted oxetane derivatives have revealed important structural parameters that are likely applicable to the target compound. These investigations demonstrate that oxetane rings maintain a nearly planar geometry with minimal puckering, despite the presence of bulky substituents.

Crystallographic analyses of related oxetane compounds show that the four-membered ring adopts bond angles that deviate significantly from ideal tetrahedral geometry. For instance, studies of similar oxetane derivatives report endocyclic bond angles ranging from approximately 85.1° to 91.9°, with the oxygen atom showing angles around 91.9°. These angle distortions reflect the geometric constraints imposed by the four-membered ring system and contribute to the overall ring strain energy. The carbon-oxygen bond lengths in oxetane rings typically range from 1.449 to 1.460 Angstroms, while carbon-carbon bonds within the ring system show lengths between 1.503 and 1.548 Angstroms.

The puckering behavior of substituted oxetane rings provides important conformational information relevant to this compound. Research on various 3,3-disubstituted oxetanes indicates that these compounds maintain relatively small puckering angles, typically in the range of 6.85° to 8.82°. This planar geometry minimizes ring strain while accommodating the steric requirements of the substituents. The specific substitution pattern in the target compound, with both an amino group and a para-methylphenyl group attached to the same carbon, is expected to influence the exact conformational preferences through both steric and electronic effects.

Computational studies and crystallographic investigations of related compounds suggest that the para-methylphenyl substituent adopts a conformation that minimizes steric interactions with the oxetane ring while maximizing favorable aromatic interactions. The amino group, particularly in its protonated form as the hydrochloride salt, likely participates in hydrogen bonding interactions that can influence both intramolecular conformation and intermolecular packing arrangements in the crystal lattice. These structural considerations are crucial for understanding the compound's physical properties, including solubility, stability, and potential biological activity.

The conformational analysis of this compound must also consider the rotational freedom around the bond connecting the oxetane ring to the aromatic system. This rotation can significantly influence the overall molecular shape and potentially affect intermolecular interactions. The presence of the methyl group in the para position of the phenyl ring provides additional conformational considerations, as this substituent can adopt different rotational orientations relative to the aromatic plane. These conformational variables contribute to the overall conformational landscape of the molecule and may influence its behavior in different chemical and biological environments.

Propiedades

IUPAC Name |

3-(4-methylphenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNASRDBASHMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693231 | |

| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322200-77-0 | |

| Record name | 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amination via Nucleophilic Substitution

A common approach involves the nucleophilic substitution of a suitable 4-methylphenyl halide or activated aromatic compound with oxetan-3-amine under basic conditions.

Detailed Experimental Notes and Observations

- Reaction Medium and Base: Use of organic bases such as diisopropylethylamine or triethylamine is essential to neutralize generated acids and promote nucleophilic substitution.

- Temperature and Time: Heating under reflux or sealed tube conditions for several hours (up to 16 h) is common to drive the reaction to completion.

- Microwave Irradiation: Microwave-assisted synthesis offers rapid reaction times (1 h) and can improve yields in some cases.

- Purification: Products are typically purified by silica-gel column chromatography or preparative HPLC, depending on the scale and purity requirements.

- Yield and Characterization: Yields vary depending on the exact substrates and conditions, with LC-MS and NMR used for confirmation.

Preparation Summary Table

| Step | Reagents & Conditions | Description | Outcome/Notes |

|---|---|---|---|

| 1 | Oxetan-3-amine + 4-methylphenyl derivative + Base (e.g., TEA) | Stir in solvent (NMP, EtOH) at elevated temperature (100°C) or sealed tube heating (16 h) | Formation of 3-(4-methylphenyl)-3-oxetanamine intermediate |

| 2 | Workup: Concentration, cooling, filtration, trituration | Concentrate under reduced pressure, cool to precipitate product, filter and wash | Isolation of crude product |

| 3 | Purification by silica-gel chromatography or preparative HPLC | Elution with appropriate solvent mixtures (e.g., PE/EA 10:1) or HPLC | Pure this compound obtained |

| 4 | Optional microwave irradiation | Microwave at 100°C for 1 h in acetonitrile with sodium carbonate and amine | Faster reaction and isolation of product |

Research Findings and Practical Implications

- The use of oxetan-3-amine as a nucleophile under basic conditions is a reliable method to introduce the oxetane amine moiety into aromatic systems.

- Microwave-assisted synthesis can significantly reduce reaction times while maintaining product purity.

- Careful control of reaction conditions and purification steps is critical to obtaining high-purity this compound suitable for research applications.

- The synthesis routes are adaptable to scale-up and modification for related analogues with different substituents.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylphenyl)-3-oxetanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the amino group or other functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxetane ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxetane ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacophore Development : The compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutics, particularly in treating viral infections like hepatitis B virus (HBV) due to its interaction with specific receptors .

Biological Activity : Research indicates that this compound exhibits significant biological activities, particularly through its interactions with enzymes and receptors. The oxetane ring allows for ring-opening reactions crucial for its biological activity, enhancing binding affinity due to the amino group's ability to form hydrogen bonds .

Materials Science

The unique properties of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride make it an interesting candidate for developing novel materials. Its strained ring structure can be utilized to create materials with specific mechanical or chemical properties, which are valuable in various industrial applications.

Biological Studies

Interaction Studies : Investigations into the compound's interactions with biological systems have revealed potential therapeutic applications. For example, studies have focused on how it interacts with receptors involved in disease processes, providing insights into mechanisms of action and potential treatment pathways .

Case Studies : Various studies have documented the efficacy of compounds similar to this compound in biological assays, highlighting their potential as antiviral agents. These studies often compare the biological activity of related compounds, providing a framework for understanding the unique contributions of this specific compound .

To further illustrate the significance of this compound in scientific research, the following table compares it with similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride | Oxetane derivative | Exhibits different biological activity due to chlorine substitution |

| 3-(3-Chlorophenyl)-3-oxetanamine | Oxetane derivative | Potentially different receptor interactions due to chlorine position |

| 3-Phenyloxetan-3-amine hydrochloride | Oxetane derivative | Lacks methyl substitution, leading to different reactivity profiles |

| This compound | Oxetane derivative | Unique methyl substitution may influence both chemical reactivity and biological activity differently than analogs |

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The strained oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(4-Methylphenyl)-3-oxetanamine hydrochloride with halogen-substituted and unsubstituted analogs:

Key Observations:

This property is critical in drug design for improving bioavailability . For example, 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride has a higher molecular weight (220.10 g/mol) due to the chlorine atom’s mass .

Positional Isomerism :

- The 3-fluorophenyl analog (CAS 1332921-18-2) exhibits distinct reactivity compared to the 4-fluorophenyl isomer (CAS 1332839-79-8), as the substituent position affects electronic distribution and steric interactions .

Similarity Scores :

Physicochemical and Functional Comparisons

- Solubility : Halogenated analogs (e.g., 4-chloro and 4-fluoro derivatives) are likely more soluble in polar solvents due to increased dipole moments, whereas the methyl-substituted compound may favor organic solvents .

- Stability: The hydrochloride salt form enhances stability across all analogs.

- Reactivity : The amine group in all compounds participates in nucleophilic reactions (e.g., amide bond formation), but electron-withdrawing substituents (Cl, F) could slightly reduce the amine’s nucleophilicity compared to the methyl-substituted compound .

Actividad Biológica

3-(4-Methylphenyl)-3-oxetanamine hydrochloride is a synthetic organic compound characterized by its oxetane ring structure, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. Its molecular formula is CHClNO, with a molecular weight of approximately 202.67 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The strained oxetane ring allows for ring-opening reactions, which are crucial for its biological activity. Additionally, the amino group can form hydrogen bonds and ionic interactions with biological macromolecules, enhancing the compound's binding affinity and specificity.

Interaction Studies

Research indicates that the compound exhibits significant biological activities, particularly in the context of drug design and development. Studies have focused on how this compound interacts with various receptors, revealing potential therapeutic applications in treating diseases such as hepatitis B virus (HBV) infections .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(4-Chlorophenyl)-3-oxetanamine hydrochloride | Oxetane derivative | Exhibits different biological activity due to chlorine substitution. |

| 3-(3-Chlorophenyl)-3-oxetanamine | Oxetane derivative | Potentially different receptor interactions due to position of chlorine. |

| 3-Phenyloxetan-3-amine hydrochloride | Oxetane derivative | Lacks methyl substitution, leading to different reactivity profiles. |

Case Studies and Research Findings

- Hepatitis B Virus Inhibition : In a study exploring new inhibitors for HBV, compounds structurally related to this compound demonstrated promising antiviral activity. The presence of the oxetane ring was critical for enhancing the pharmacokinetic properties of these compounds, making them suitable candidates for further development .

- Receptor Binding Studies : Investigations into receptor binding have shown that this compound interacts with several key receptors involved in neurotransmission and metabolic processes. This interaction profile suggests potential applications in neurological disorders and metabolic syndromes.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxetane Ring : The oxetane ring is synthesized through cyclization reactions involving epoxides and nucleophiles under acidic or basic conditions.

- Introduction of the Amino Group : This is achieved via nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid, enhancing solubility for biological applications .

Chemical Reactivity

The compound undergoes various chemical reactions, including:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves ring-opening of oxetane derivatives with 4-methylphenyl Grignard reagents, followed by amine hydrochloride salt formation. Optimization includes:

- Temperature control : Maintain sub-zero temperatures during Grignard reactions to prevent side reactions (e.g., over-alkylation) .

- Purification : Use recrystallization with ethanol/water mixtures to isolate high-purity hydrochloride salts (≥98% purity, as validated by HPLC with UV detection) .

- Yield improvement : Employ inert atmospheres (argon/nitrogen) to minimize oxidation of intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic analysis : Combine H/C NMR to confirm oxetane ring integrity and amine protonation. For hydrochloride salts, FT-IR can identify N–H stretching (2500–3000 cm) and Cl counterion bands .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C for similar hydrochloride salts) .

- Solubility profiling : Test solubility in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–7) to guide formulation studies .

Q. What analytical techniques are critical for assessing purity and batch-to-batch consistency?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients and MS detection to identify impurities (e.g., unreacted precursors or degradation products) .

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to ensure stability during storage .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Assay validation : Replicate studies in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .

- Metabolite screening : Use LC-MS/MS to detect in situ degradation products that may contribute to observed discrepancies .

Q. What strategies are effective for studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

- pH-dependent stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via time-course HPLC .

- Oxidative stress testing : Expose to reactive oxygen species (e.g., HO) to evaluate susceptibility to oxidation, a common instability in amine hydrochlorides .

- Computational modeling : Apply DFT calculations to predict reactive sites (e.g., oxetane ring strain or amine protonation states) and guide experimental design .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

- Methodological Answer :

- In vitro hepatocyte assays : Use primary human hepatocytes with LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Isotope labeling : Synthesize C-labeled analogs to track metabolic fate in vivo or in microsomal preparations .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .

Safety and Handling Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous material channels .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.